molecular formula C6H8BrN3 B8659379 2-Bromo-6-(1-methylhydrazinyl)pyridine

2-Bromo-6-(1-methylhydrazinyl)pyridine

Cat. No.: B8659379
M. Wt: 202.05 g/mol
InChI Key: FATRYJHEOGIFNK-UHFFFAOYSA-N
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Description

2-Bromo-6-(1-methylhydrazinyl)pyridine is a brominated pyridine derivative featuring a 1-methylhydrazinyl substituent at the 6-position. This compound is distinguished by its bidentate directing group properties, enabling coordination with transition metals to facilitate C-H activation reactions in organic synthesis. The methyl group on the hydrazine moiety enhances stability and modulates electronic effects, making it valuable in palladium- and cobalt-catalyzed transformations .

Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)-1-methylhydrazine

InChI

InChI=1S/C6H8BrN3/c1-10(8)6-4-2-3-5(7)9-6/h2-4H,8H2,1H3

InChI Key

FATRYJHEOGIFNK-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC(=CC=C1)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

2-Bromo-6-hydrazinylpyridine
  • Molecular Formula : C₅H₆BrN₃
  • Key Features : Lacks the methyl group on the hydrazine, leading to differences in hydrogen bonding and crystal packing. The absence of the methyl group reduces steric hindrance but may decrease stability under harsh reaction conditions.
  • Applications : Studied for its hydrogen-bonding interactions and β-stacking in crystal structures .
2-Bromo-6-(trifluoromethyl)pyridine
  • Molecular Formula : C₆H₃BrF₃N
  • Key Features : The electron-withdrawing trifluoromethyl group alters reactivity, favoring electrophilic substitutions at specific positions.
  • Applications : Used as a high-purity intermediate in pharmaceuticals and agrochemicals due to its thermal stability (melting point: 48–52°C) and optical properties (refractive index: 1.471) .
2-Bromo-6-(bromomethyl)pyridine
  • Molecular Formula : C₆H₅Br₂N
  • Key Features : The bromomethyl group enables nucleophilic substitution reactions, offering versatility in synthesizing functionalized derivatives.
  • Applications : Industrial demand is projected to grow, with a compound annual growth rate (CAGR) of 5.2% from 2025–2030 .
3-Bromo-6-hydrazinyl-2-methylpyridine (Compound 27B)
  • Molecular Formula : C₆H₇BrN₃
  • Applications : Synthesized via microwave-assisted hydrazine substitution, demonstrating efficient scalability .
Imidazolyl-Substituted Pyridines
  • Example : 2-Bromo-6-(4,5-diphenyl-1H-imidazol-2-yl)pyridine derivatives (e.g., compounds 7b, 7c).
  • Key Features : The imidazole ring introduces planar aromaticity, enhancing interactions with biological targets.
  • Applications: Exhibited potent anticancer activity against HT-1080 (fibrosarcoma) and Caco-2 (colorectal adenocarcinoma) cell lines, with IC₅₀ values comparable to doxorubicin .
2-Bromo-6-(1-methylhydrazinyl)pyridine
  • Biological Relevance : While direct anticancer data is unavailable, its role as a directing group in metal-catalyzed reactions suggests utility in synthesizing bioactive molecules. The N-N bond in the hydrazine moiety can be cleaved under mild conditions (e.g., SmI₂), preserving halogen substituents for further functionalization .

Physical Properties and Market Data

Compound Melting Point (°C) Boiling Point (°C) Market Trends (2025–2030)
This compound Not reported Not reported N/A (research-scale use)
2-Bromo-6-(bromomethyl)pyridine Not reported Not reported 5.2% CAGR growth forecast
2-Bromo-6-(trifluoromethyl)pyridine 48–52 78–79 High demand in agrochemicals

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